MCPP methyl ester-d3
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Overview
Description
MCPP methyl ester-d3, also known as deuterium-labeled MCPP methyl ester, is a stable isotope-labeled compound. It is a derivative of MCPP methyl ester, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties that allow for precise quantitation and tracing in various experimental setups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MCPP methyl ester-d3 involves the incorporation of deuterium atoms into the MCPP methyl ester molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and other reagents safely. The production is carried out in a controlled environment to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
MCPP methyl ester-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds
Scientific Research Applications
MCPP methyl ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of MCPP methyl ester-d3 involves its incorporation into various molecular pathways due to its stable isotope labeling. The deuterium atoms in the compound can affect the pharmacokinetic and metabolic profiles of drugs, leading to differences in absorption, distribution, metabolism, and excretion compared to non-labeled compounds. This makes it a valuable tool in drug development and other scientific research .
Comparison with Similar Compounds
MCPP methyl ester-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
MCPP methyl ester: The non-deuterated version of this compound.
MCPA methyl ester: Another methyl ester compound used in similar applications.
Dicamba methyl ester: A methyl ester compound with different chemical properties and applications
The uniqueness of this compound lies in its stable isotope labeling, which provides enhanced stability and allows for precise quantitation in various experimental setups.
Properties
Molecular Formula |
C11H13ClO3 |
---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
trideuteriomethyl 2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C11H13ClO3/c1-7-6-9(12)4-5-10(7)15-8(2)11(13)14-3/h4-6,8H,1-3H3/i3D3 |
InChI Key |
YWGAULPFWIQKRB-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OC |
Origin of Product |
United States |
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